molecular formula C5H2F3NO2 B6227301 2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde CAS No. 1378579-95-3

2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde

Cat. No.: B6227301
CAS No.: 1378579-95-3
M. Wt: 165.1
InChI Key:
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Description

2-(Trifluoromethyl)-1,3-oxazole-5-carbaldehyde is a chemical compound that features a trifluoromethyl group attached to an oxazole ring, with an aldehyde functional group at the 5-position.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-oxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Trifluoromethyl)-1,3-oxazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The aldehyde group can form covalent bonds with nucleophilic residues, potentially inhibiting enzyme activity or modulating protein function .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde
  • 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde
  • 2-(Trifluoromethyl)-1,3-oxazole-5-methanol

Uniqueness: 2-(Trifluoromethyl)-1,3-oxazole-5-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group significantly influences the compound’s electronic properties, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

1378579-95-3

Molecular Formula

C5H2F3NO2

Molecular Weight

165.1

Purity

95

Origin of Product

United States

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